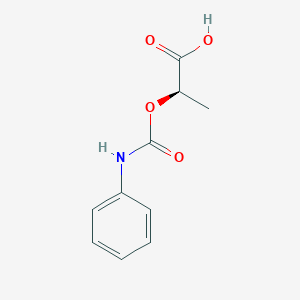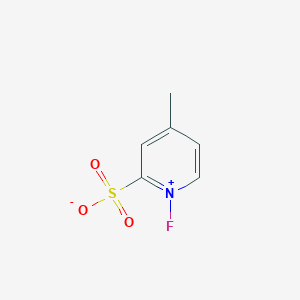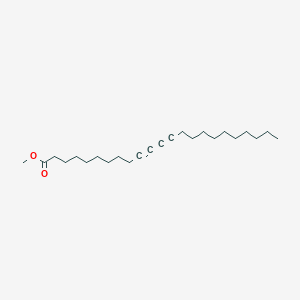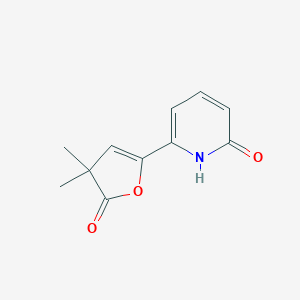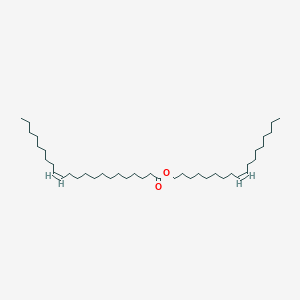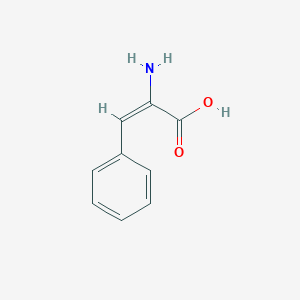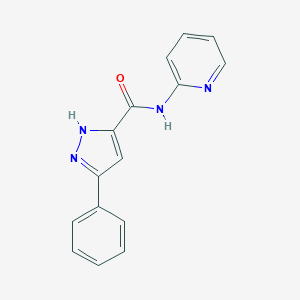
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- (referred to as PP2A inhibitor compound) is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein phosphatase 2A (PP2A), an essential enzyme that plays a crucial role in the regulation of various cellular processes, including cell cycle progression, cell growth, and apoptosis. PP2A inhibitor compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
作用機序
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound exerts its effects by inhibiting the activity of protein phosphatase 2A (1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-), an essential enzyme that regulates various cellular processes, including cell cycle progression, cell growth, and apoptosis. By inhibiting 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-, 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound can induce apoptosis in cancer cells, inhibit the growth of tumors, and have antiviral effects against several viruses. In addition, 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has been shown to have neuroprotective effects by inhibiting the activity of 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-, which is involved in the pathogenesis of neurodegenerative disorders.
生化学的および生理学的効果
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and have antiviral effects against several viruses. In addition, 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has been shown to have neuroprotective effects by inhibiting the activity of 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-, which is involved in the pathogenesis of neurodegenerative disorders.
実験室実験の利点と制限
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has several advantages for lab experiments, including its potent inhibitory effects on 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in various diseases. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound, including:
1. Further studies to determine its safety and efficacy in humans.
2. Development of more potent and selective 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitors.
3. Investigation of the potential synergistic effects of 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound with other anticancer agents.
4. Studies to determine the molecular mechanisms underlying the neuroprotective effects of 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound.
5. Investigation of the potential therapeutic applications of 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound in other diseases, such as autoimmune disorders and metabolic diseases.
合成法
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound can be synthesized by various methods, including the reaction of 5-phenyl-2-pyridinecarboxylic acid with hydrazine hydrate to form 5-phenylpyrazole-3-carboxylic acid hydrazide. The resulting hydrazide can be further reacted with various substituted pyridinecarboxaldehydes to form 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound.
科学的研究の応用
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. It has also been shown to have antiviral activity against several viruses, including hepatitis C virus and human immunodeficiency virus (HIV). In addition, 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has been studied for its potential neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
130421-48-6 |
|---|---|
製品名 |
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- |
分子式 |
C15H12N4O |
分子量 |
264.28 g/mol |
IUPAC名 |
3-phenyl-N-pyridin-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H12N4O/c20-15(17-14-8-4-5-9-16-14)13-10-12(18-19-13)11-6-2-1-3-7-11/h1-10H,(H,18,19)(H,16,17,20) |
InChIキー |
KZRJWTXLLXLCAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=N3 |
正規SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=N3 |
その他のCAS番号 |
130421-48-6 |
同義語 |
5-phenyl-N-pyridin-2-yl-2H-pyrazole-3-carboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




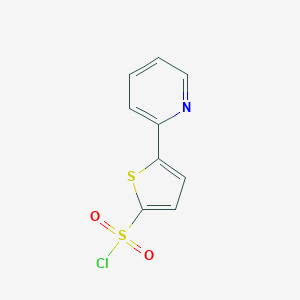
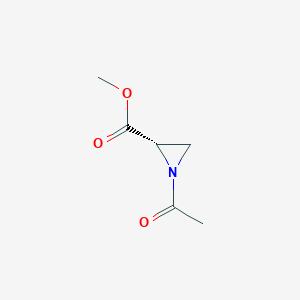
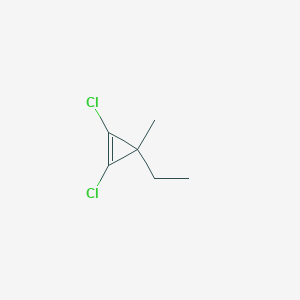
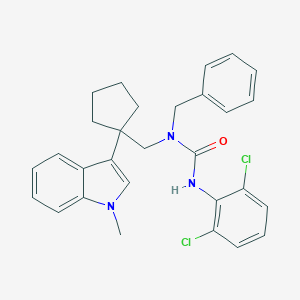
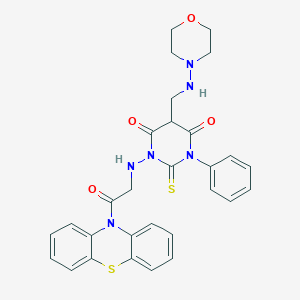
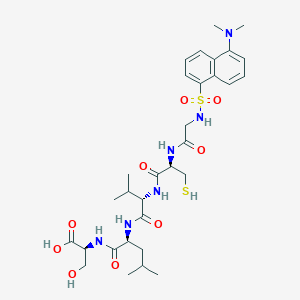
![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)
